molecular formula C16H26N2O5S B7706361 N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)acetamide

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)acetamide

Cat. No.: B7706361
M. Wt: 358.5 g/mol
InChI Key: CGCTXYFTQRBIBT-UHFFFAOYSA-N
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Description

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group, an acetamide group, and an ethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the sulfamoyl intermediate: This step involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-(propan-2-yloxy)propylamine under controlled conditions to form the sulfamoyl intermediate.

    Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or propan-2-yloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxy-5-{[3-(1H-imidazol-1-yl)propyl]sulfamoyl}phenyl)acetamide: Similar structure but with an imidazole group instead of a propan-2-yloxy group.

    N-(2-ethoxy-5-{[3-(morpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide: Contains a morpholine group instead of a propan-2-yloxy group.

Uniqueness

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-ethoxy-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-5-22-16-8-7-14(11-15(16)18-13(4)19)24(20,21)17-9-6-10-23-12(2)3/h7-8,11-12,17H,5-6,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCTXYFTQRBIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCOC(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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